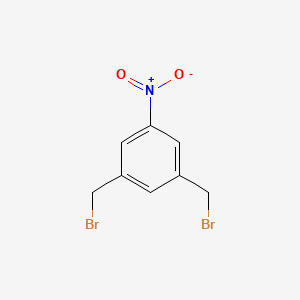

1,3-Bis(bromomethyl)-5-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(bromomethyl)-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c9-4-6-1-7(5-10)3-8(2-6)11(12)13/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSIUHPRIGFUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CBr)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395347 | |

| Record name | 1,3-bis(bromomethyl)-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51760-20-4 | |

| Record name | 1,3-bis(bromomethyl)-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comparative Technical Guide: 1,3-Bis(bromomethyl)benzene vs. 5-Nitro Derivative

Advanced Linker Chemistry for Peptide Stapling & Macrocyclization

Executive Summary

This technical guide analyzes the functional and mechanistic divergences between 1,3-bis(bromomethyl)benzene (m-BBB) and its 5-nitro derivative (5-NO₂-m-BBB) . While both reagents serve as electrophilic "staples" for cysteine-based peptide macrocyclization, their utility profiles are distinct. m-BBB is the industry standard for structural constraint (helix stabilization), whereas 5-NO₂-m-BBB acts as a "functionalizable scaffold," enabling post-cyclization modification (e.g., fluorophore attachment, affinity tagging) via reduction of the nitro group.

Part 1: Structural & Electronic Architecture

The core difference between these linkers lies in the electronic influence of the substituent at the 5-position (meta to the bromomethyl groups).

1. Electronic Effects & Hammett Parameters

The reactivity of the benzylic bromide is governed by the electron density at the benzylic carbon.

-

m-BBB (H-substituent): Electronically neutral. The benzylic carbons react via standard

kinetics with thiols. -

5-NO₂-m-BBB (NO₂-substituent): The nitro group is a potent electron-withdrawing group (EWG).

-

Hammett Constant (

): The nitro group has a -

Impact: This withdrawal creates a larger partial positive charge (

) on the benzylic carbons, making them more electrophilic . Consequently, the 5-nitro derivative typically exhibits faster reaction kinetics with nucleophilic cysteine thiolates compared to the unsubstituted parent.

-

2. Solubility & Physical Properties

| Property | 1,3-Bis(bromomethyl)benzene | 5-Nitro-1,3-bis(bromomethyl)benzene |

| Molecular Weight | 263.96 g/mol | 308.96 g/mol |

| Polarity | Low (Lipophilic) | Moderate (Dipole moment induced by NO₂) |

| Solubility | Soluble in DCM, CHCl₃, Toluene | Soluble in DMF, DMSO, Acetonitrile |

| Crystallinity | White solid (mp: 74-77 °C) | Pale yellow/beige solid (mp: ~95-98 °C) |

| Handling Hazard | Lachrymator, Skin Irritant | Lachrymator, Potential Explosive (if dry/pure) |

Part 2: Reactivity Profile & Mechanism

The primary application for both reagents is the bis-alkylation of cysteine residues (Cys-X-X-Cys or Cys-X-X-X-Cys) to form a thioether bridge.

Mechanistic Pathway

The reaction proceeds via a double

Figure 1: Mechanistic pathway of cysteine alkylation. The nitro group (EWG) lowers the LUMO energy of the benzylic system, facilitating nucleophilic attack.

Critical Consideration: While the nitro group accelerates cross-linking, it also increases susceptibility to hydrolysis (reaction with water/hydroxide). Therefore, the 5-nitro derivative requires stricter pH control (pH 7.5–8.0) and minimal aqueous exposure time compared to m-BBB.

Part 3: Functional Utility in Drug Discovery

This is the decisive factor for selection.

1. m-BBB: The Structural Staple

Use this reagent when the sole objective is conformational constraint .

-

Goal: Stabilize

-helical secondary structure. -

Outcome: Increases protease resistance and cell permeability of the peptide.

-

Limitation: The benzene ring is chemically inert after reaction; no further handles are available.

2. 5-NO₂-m-BBB: The Functional Scaffold

Use this reagent when you need a handle for diversification .

-

Workflow:

-

Stapling: Cyclize the peptide using the dibromide.

-

Reduction: Chemoselective reduction of the Nitro group (-NO₂) to an Aniline (-NH₂).[1]

-

Conjugation: React the new aniline amine with NHS-esters, isothiocyanates, or via reductive amination.

-

-

Applications:

-

Attaching Fluorophores (FITC, Rhodamine) for localization studies.

-

Attaching Biotin for pull-down assays.

-

Attaching Warheads (e.g., covalent inhibitors) or recruiting elements (e.g., E3 ligase ligands for PROTACs).

-

Figure 2: Workflow for converting the 5-nitro staple into a functionalized conjugate.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Nitro-1,3-bis(bromomethyl)benzene

Rationale: Commercial supplies can be impure. In-house synthesis via radical bromination ensures quality.

-

Reagents: 5-Nitro-m-xylene (1.0 eq), N-Bromosuccinimide (NBS, 2.1 eq), Benzoyl Peroxide (catalytic), CCl₄ or Methyl Formate (solvent).

-

Setup: Flame-dried round-bottom flask with reflux condenser.

-

Procedure:

-

Dissolve 5-nitro-m-xylene in solvent. Add NBS and initiator.

-

Reflux under inert atmosphere (

) with irradiation (tungsten lamp) for 4–6 hours. -

Monitor: TLC (Hexane/EtOAc) for disappearance of mono-bromo species.

-

-

Workup: Filter off succinimide byproduct. Concentrate filtrate.

-

Purification: Recrystallize from Ethanol or CCl₄/Hexane.

-

Note: The nitro derivative crystallizes readily, aiding purification compared to the oilier m-BBB.

-

Protocol B: Peptide Stapling (General)

Applicable to both linkers, with solvent adjustments.

-

Peptide Prep: Dissolve cysteine-containing peptide (0.1–1.0 mM) in Ammonium Bicarbonate buffer (pH 8.0) / Acetonitrile (3:1 or 1:1 ratio).

-

Expert Tip: Ensure TCEP is added to reduce any disulfide bonds prior to stapling.

-

-

Linker Addition:

-

m-BBB: Dissolve in 100% DMF or Acetonitrile.

-

5-NO₂-m-BBB: Dissolve in DMF (preferred due to polarity).

-

Add linker (1.1–1.5 eq) dropwise to the stirring peptide solution.

-

-

Incubation: Stir at Room Temp for 60–120 mins.

-

Quench: Add excess DTT or

-mercaptoethanol to scavenge unreacted linker. -

Analysis: LC-MS to confirm mass shift (+102 Da for m-BBB; +147 Da for 5-NO₂-m-BBB).

References

-

Timmerman, P., et al. (2005).[2] "Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces." ChemBioChem, 6(5), 821-824. Link

-

Heinis, C., et al. (2009). "Phage-encoded combinatorial chemical libraries based on bicyclic peptides." Nature Chemical Biology, 5(7), 502-507. Link

-

Lau, Y. H., et al. (2015). "Peptide stapling with 1,3-bis(bromomethyl)benzene: synthesis, structure, and biological activity." Nature Protocols, 10, 585–594. Link

-

Jo, H., et al. (2012). "Development of alpha-helical peptide models for protein-protein interactions using 1,3-bis(bromomethyl)benzene derivatives." Journal of the American Chemical Society, 134(42), 17704-17713. Link

-

BenchChem. (2025). "A Comparative Guide to Bis(bromomethyl) Reagents." BenchChem Technical Library. Link

Sources

Safe Handling and Application Guide: 1,3-Bis(bromomethyl)-5-nitrobenzene

[1]

Executive Summary & Chemical Identity

This compound is a specialized bifunctional electrophile widely employed in medicinal chemistry as a "linker" scaffold.[1] Its core utility lies in its ability to facilitate double nucleophilic substitution (

However, its chemical utility comes with a significant safety trade-off: it is a potent lachrymator and a benzylic alkylating agent.[1] This guide transcends standard SDS requirements to provide a researcher-centric protocol for safe manipulation and experimental success.

| Parameter | Details |

| CAS Number | 51760-20-4 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 308.96 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 102–105 °C (Reported) |

| Storage | 2–8°C (Cold Chain); Protect from light and moisture |

Critical Safety Profile: The Lachrymator Protocol

The Hazard Mechanism

This compound acts as a powerful lachrymator (tear gas agent).[1][2] Upon contact with the moisture in the eyes or mucous membranes, the benzylic bromide moieties can hydrolyze, releasing hydrobromic acid (HBr) and alkylating sensitive protein targets (TRPA1 ion channels), causing immediate, debilitating pain and profuse tearing.

Hierarchy of Controls (Visualized)

Handling this compound requires a strict containment strategy.[2][3][4][5][6] Reliance on PPE alone is insufficient.[1]

Figure 1: The "Defense-in-Depth" safety workflow for handling benzylic bromides.

Emergency Response

-

Eye Contact: Do not rub eyes.[1] Flush immediately with water for 15 minutes.[2][3][7] The pain may induce blepharospasm (involuntary closing of eyelids); manual opening may be required.

-

Skin Contact: Wash with soap and water.[1][2][3][6] Do not use alcohol or organic solvents, as they may increase skin permeability to the alkylating agent.

-

Spill Management:

Technical Specifications & Reactivity

Physicochemical Properties

| Property | Value | Relevance to Workflow |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO.[1] | Compatible with standard organic synthesis workflows.[1] |

| Water Solubility | Insoluble / Hydrolyzes slowly.[1] | Avoid aqueous workups without prior quenching.[1] |

| Stability | Moisture & Light Sensitive.[1][3][7] | Store under inert gas ( |

Synthetic Utility: The "Linker" Logic

The 1,3-meta substitution pattern provides a rigid geometry, distinct from flexible alkyl chains.[1] This is critical in Fragment-Based Drug Discovery (FBDD) where the spatial orientation of two pharmacophores determines potency.[1]

Key Reaction: Double Nucleophilic Substitution

The benzylic bromides are excellent leaving groups.[1]

-

Reagent Choice: Weak bases (

, -

Common Pitfall: Using strong hydroxide bases (NaOH) can lead to the formation of the di-alcohol (hydrolysis product) or ether linkages.[1]

Figure 2: Divergent pathways: Synthetic utility vs. degradation risks.[1]

Storage, Stability, and Disposal

Storage Protocol[4][5][9]

-

Temperature: 2–8°C .[1] Thermal degradation accelerates the release of HBr, which can over-pressurize sealed vials.

-

Atmosphere: Store under Argon or Nitrogen.[1]

-

Container: Amber glass with a Teflon-lined cap.[1] Parafilm is recommended to prevent moisture ingress.[1]

Waste Disposal[1][5]

-

Segregation: Do not mix with strong oxidizers or alkali metals.[1]

-

Labeling: Clearly mark waste containers as "Lachrymator - Halogenated Organic" .

-

Neutralization (Pre-Disposal): Small amounts of residue can be quenched by stirring with a solution of 10% aqueous ammonia or ethanolic KOH overnight before disposal into the halogenated waste stream.[1]

References

-

ChemicalBook. (2025).[1][2][8] this compound Properties and Suppliers. Retrieved from [1]

-

Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: this compound.[1][9][10][11][12] Retrieved from

-

Fluorochem. (2025).[1][2][8] Product Specification: this compound. Retrieved from [1]

-

PrepChem. (2023).[1] Synthesis of bromomethyl arenes. Retrieved from

Sources

- 1. 1,3-Dibromo-5-nitrobenzene | C6H3Br2NO2 | CID 238711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1,3-Bis(bromomethyl)benzene|CAS 626-15-3 [benchchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 51760-20-4|this compound|BLD Pharm [bldpharm.com]

- 10. This compound | 51760-20-4 [chemicalbook.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. chemicalbook.com [chemicalbook.com]

3,5-Bis(bromomethyl)nitrobenzene: A Versatile Electrophilic Scaffold for Dendritic and Macrocyclic Architectures

Topic: 3,5-bis(bromomethyl)nitrobenzene: Technical Specifications and Synthetic Utility Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of advanced organic synthesis, 3,5-bis(bromomethyl)nitrobenzene (CAS: 51760-20-4) serves as a critical "linchpin" intermediate. Unlike simple benzyl bromides, this trifunctional scaffold offers two highly reactive electrophilic sites (benzylic bromides) and one latent nucleophilic site (the nitro group, upon reduction). This unique geometry makes it indispensable for constructing

Nomenclature and Physicochemical Identification

Accurate identification is paramount when sourcing or citing this compound, particularly due to the potential for confusion with its structural isomers (e.g., 2,6-bis(bromomethyl)nitrobenzene).

Synonyms and Identifiers

| Category | Identifier |

| IUPAC Name | 1,3-bis(bromomethyl)-5-nitrobenzene |

| Common Synonyms | |

| CAS Registry Number | 51760-20-4 |

| MDL Number | MFCD00007137 |

| Molecular Formula | |

| Molecular Weight | 308.96 g/mol |

Physicochemical Profile[5][6][7][8]

-

Physical State: Pale yellow to off-white crystalline solid.

-

Solubility: Soluble in chlorinated solvents (

, -

Reactivity Profile: Potent lachrymator and alkylating agent. Moisture sensitive (slow hydrolysis to benzyl alcohols).

Synthetic Utility and Mechanism

The utility of 3,5-bis(bromomethyl)nitrobenzene lies in its orthogonal reactivity. The two bromomethyl groups allow for rapid, simultaneous nucleophilic substitution (

Core Reactivity Pathways

-

Electrophilic Substitution (

): The benzylic carbons are highly susceptible to attack by amines, thiols, and alkoxides. This is the primary route for generating "first-generation" dendrons. -

Nitro Reduction: Post-functionalization, the nitro group can be reduced (using

,

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the strategic use of this scaffold in building complex architectures.

Experimental Protocol: Synthesis and Handling

While commercially available, in-house synthesis is often required to ensure freshness, as the benzylic bromides can degrade over time. The standard method involves the radical bromination of 5-nitro-m-xylene.

Protocol: Wohl-Ziegler Bromination

Objective: Synthesis of this compound from 3,5-dimethyl-1-nitrobenzene.

Reagents

-

Substrate: 3,5-Dimethyl-1-nitrobenzene (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (2.1 equiv)

-

Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 equiv)

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is dry (flame-dried or oven-dried glassware).

-

Dissolution: Dissolve 3,5-dimethyl-1-nitrobenzene in the chosen solvent (0.2 M concentration). Scientist's Note: While

is the classic solvent for radical stability, Benzotrifluoride is a greener, high-boiling alternative that often provides cleaner separation. -

Addition: Add NBS (2.1 equiv) and the radical initiator (BPO/AIBN).

-

Reaction: Heat the mixture to reflux.

-

Visual Cue: The reaction is proceeding when the dense NBS solid at the bottom floats to the top as it converts to the less dense succinimide.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (high

) should disappear, replaced by the mono-bromo intermediate and then the bis-bromo product.

-

-

Workup:

-

Cool the mixture to

to precipitate succinimide completely. -

Filter off the succinimide solids.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.

-

Yield Expectation: 60–75%.

-

Visualization: Mechanism of Synthesis

Safety and Handling (Crucial)

Warning: Benzylic bromides are potent alkylating agents and lachrymators. They can cause severe skin burns and permanent eye damage.

-

Engineering Controls: Always handle inside a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolic KOH to quench the electrophilic bromide before cleaning.

-

Storage: Store at

under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and discoloration.

References

-

PubChem. this compound (CID 12317751). National Library of Medicine. [Link]

- Vögtle, F., et al.Dendrimer Synthesis: The "Cascade" Approach. Synthesis of 3,5-bis(bromomethyl)nitrobenzene as a core for dendritic construction. Note: General reference to Vögtle's pioneering work on cascade synthesis using benzylic halides.

-

Org. Synth. Benzylic Bromination using NBS. (General Protocol Adaptation). [Link]

Sources

Methodological & Application

protocol for SN2 substitution of benzyl bromides with amines

Application Note: Chemoselective Benzylation of Amines

Executive Summary

The benzylation of amines using benzyl bromide (

This guide provides two distinct protocols to solve this:

-

Method A (High Precision): Utilizes the "Cesium Effect" for maximum mono-selectivity.[1]

-

Method B (Standard/Scale-up): Utilizes controlled stoichiometry and addition rates for cost-effective processing.

Safety Critical: Benzyl bromide is a potent lachrymator. Strict adherence to the safety protocols in Section 3 is mandatory.

Mechanistic Insight & Control Strategy

The Over-Alkylation Trap

In an

Reaction Network:

To achieve mono-selectivity, we must ensure

Pathway Visualization

Figure 1: Competitive alkylation pathways. The objective is to maximize the green node while suppressing the yellow and gray nodes.

Safety Protocol: Handling Lachrymators

Benzyl Bromide (CAS: 100-39-0) is a severe eye and respiratory irritant (tear gas agent).

| Hazard | Control Measure |

| Lachrymator | NEVER open outside a fume hood. Use a sash height <12 inches. |

| Skin Contact | Double glove (Nitrile). Change gloves immediately upon splash. |

| Waste | Quench all glassware and waste with 2M NaOH or Ammonium Hydroxide to convert residual BnBr to Benzyl Alcohol or Benzylamine before disposal. |

| Spill | Evacuate area. Do not attempt to clean up a major spill without SCBA. |

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Scientific Rationale |

| Base | Cesium Effect: The large | |

| Solvent | DMF (Method A) or MeCN (Method B) | DMF promotes the "Cesium Effect" and accelerates |

| Stoichiometry | 1.0 equiv Amine : 1.0-1.1 equiv BnBr | Strict stoichiometry prevents di-alkylation. For Method B, using excess Amine (2.0 equiv) can statistically favor mono-product. |

| Concentration | 0.1 M - 0.2 M | High dilution minimizes intermolecular collisions between Product and BnBr, reducing over-alkylation. |

Experimental Protocols

Method A: The Cesium Carbonate Protocol (High Selectivity)

Best for: Valuable substrates, late-stage functionalization, and preventing over-alkylation without excess amine.

Reagents:

-

Primary Amine (1.0 mmol)

-

Benzyl Bromide (1.0 - 1.1 mmol)

-

Cesium Carbonate (

) (1.2 mmol) -

Anhydrous DMF (5 mL, 0.2 M)

-

TBAI (Tetrabutylammonium iodide) - Optional catalyst (10 mol%) for unreactive amines.

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen/Argon.

-

Dissolution: Add the Amine and

to anhydrous DMF. Stir for 15 minutes at Room Temperature (RT) to ensure base activation. -

Addition: Add Benzyl Bromide dropwise via syringe over 5 minutes.

-

Note: Do not dump it in all at once.

-

-

Reaction: Stir at RT. Monitor by TLC/LCMS.

-

Typical time: 2–6 hours.

-

Heating: If no reaction after 6h, heat to 60°C.

-

-

Quench: Pour mixture into saturated aqueous LiCl (removes DMF) or water.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with water (2x) and Brine (1x).

-

Drying: Dry over

, filter, and concentrate.

Method B: The Controlled Addition Protocol (Standard)

Best for: Robust amines, scale-up, or when Cesium salts are cost-prohibitive.

Reagents:

-

Primary Amine (1.0 mmol)

-

Benzyl Bromide (0.95 mmol) - Slight deficit to prevent over-alkylation.

- (2.0 mmol) or DIPEA (2.0 mmol)

-

Acetonitrile (MeCN) (10 mL, 0.1 M)

Procedure:

-

Setup: Flask with stir bar, reflux condenser (if heating needed).

-

Mix: Combine Amine and Base in MeCN.

-

Slow Addition: Dissolve BnBr in a separate volume of MeCN (2 mL). Add this solution dropwise over 30–60 minutes using an addition funnel or syringe pump.

-

Why: Keeps the instantaneous concentration of BnBr low relative to the amine, statistically favoring attack by the abundant starting amine over the scarce product.

-

-

Workup: Filter off solids (

). Concentrate filtrate. Re-dissolve in DCM, wash with base (0.1 M NaOH) to remove salts, dry, and concentrate.

Workflow Visualization

Figure 2: Operational workflow for selective benzylation.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Significant Di-benzylation | 1. Switch to Method A ( | |

| No Reaction | Amine is non-nucleophilic (e.g., electron-deficient aniline) | 1. Add TBAI (10 mol%) (Finkelstein condition).2. Heat to 60-80°C.3. Switch solvent to DMF or DMSO. |

| Emulsion during workup | DMF presence or amphiphilic product | 1. Wash organic layer with 5% LiCl (aq) (breaks DMF emulsions).2. Filter through Celite before extraction. |

| Lachrymatory Fumes | Residual BnBr in waste | Treat all aqueous waste with concentrated Ammonium Hydroxide before disposal to quench BnBr. |

References

-

Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2] Journal of Organic Chemistry, vol. 67, no. 3, 2002, pp. 674–683.[2]

-

Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7498, Benzyl bromide." PubChem, 2023.

-

Organic Chemistry Portal. "Synthesis of Benzylamines."

reduction of nitro group in 1,3-bis(bromomethyl)-5-nitrobenzene derivatives

Application Note: Chemo-Selective Reduction Strategies for 1,3-Bis(bromomethyl)-5-nitrobenzene Derivatives

Abstract & Scope

This guide details the chemoselective reduction of the nitro group in This compound to yield 3,5-bis(bromomethyl)aniline . This transformation presents a classic "Chemoselectivity Paradox" in organic synthesis: reducing a nitro group (

Standard catalytic hydrogenation (

The Chemoselectivity Challenge

The substrate contains two distinct electrophilic sites (benzylic carbons) and one reducible site (nitro group). The primary risks during reduction are:

-

Hydrogenolysis: Cleavage of the

bond (common with -

Nucleophilic Substitution: Attack of the benzylic bromide by the solvent (e.g., ethanolysis) or the newly formed amine (inter/intramolecular polymerization).

-

Hydrolysis: Conversion of

to

Decision Matrix: Method Selection

The following decision tree outlines the logic for selecting the appropriate reduction strategy.

Figure 1: Decision matrix for selecting reduction conditions based on functional group tolerance and scale.

Method A: Stannous Chloride ( ) Reduction

Best for: High purity, lab-scale (<10g), and substrates sensitive to strong acids. Mechanism: Single Electron Transfer (SET) via nitroso and hydroxylamine intermediates.

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Tin(II) chloride dihydrate (

) (5.0 equiv) -

Solvent: Ethanol (Absolute) or Ethyl Acetate (for higher solubility)

-

Quench: Saturated

or Rochelle Salt (Potassium Sodium Tartrate)

Protocol

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 equiv of the nitro compound in Ethanol (

concentration).-

Note: If solubility is poor, use a 1:1 mixture of Ethanol/Ethyl Acetate.

-

-

Addition: Add 5.0 equiv of

in a single portion.-

Observation: The solution may turn yellow/orange immediately.

-

-

Reaction: Heat the mixture to 70°C (gentle reflux) under an inert atmosphere (

or-

Time: Reaction is typically complete within 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1] Look for the disappearance of the non-polar nitro spot and the appearance of a polar, UV-active amine spot (stains red/purple with Ninhydrin).

-

-

Workup (Critical Step):

-

The Emulsion Fix: Pour the reaction mixture into a vigorously stirred solution of saturated

(or 10% w/v Rochelle Salt solution). Stir for 30–60 minutes. This breaks down the tin colloids that typically cause inseparable emulsions. -

Filter the resulting slurry through a Celite pad to remove tin oxides. Wash the pad with Ethyl Acetate.

-

Isolation:

-

Extract the filtrate with Ethyl Acetate (

).[5] -

Wash combined organics with Brine (

). -

Dry over

, filter, and concentrate in vacuo. -

Storage: The product is an amine with reactive benzyl bromides. Store at -20°C under Argon.

-

Method B: Iron / Acetic Acid ( ) Reduction

Best for: Scale-up (>10g), cost reduction, and robust tolerance. Mechanism: Surface-mediated electron transfer.

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Iron powder (325 mesh, reduced) (4.0–5.0 equiv)

-

Solvent: Glacial Acetic Acid / Ethanol (1:4 ratio) or pure Acetic Acid

-

Quench:

or

Protocol

-

Preparation: Suspend 1.0 equiv of the nitro compound in a mixture of Ethanol and Glacial Acetic Acid (4:1 ratio,

). -

Activation: Add 4.0–5.0 equiv of Iron powder.

-

Reaction: Heat to 60°C with vigorous stirring.

-

Caution: Do not overheat (>80°C). High temperatures in acetic acid can facilitate the displacement of the bromide by acetate (

reaction), forming the benzyl acetate impurity. -

Time: 1–3 hours.

-

-

Workup:

-

Purification: Dry organic layer over

and concentrate. If the product is colored (oxidation), pass through a short plug of silica gel using Hexane/EtOAc.

Comparative Analysis & QC

| Feature | Method A ( | Method B ( | Catalytic Hydrogenation ( |

| Chemoselectivity | Excellent (Preserves | Good (Temp dependent) | Poor (High risk of dehalogenation) |

| Yield | 85–95% | 75–90% | Variable (Mixtures) |

| Workup Difficulty | High (Tin emulsions) | Low (Filtration) | Low (Filtration) |

| Cost | Moderate | Low | Moderate |

| Scalability | < 50g | > 100g | High |

Quality Control (QC) Criteria

-

1H NMR (CDCl3):

-

Disappearance of Nitro-adjacent protons (deshielded).

-

Appearance of broad singlet at

3.5–4.0 ppm ( -

Retention of singlet at

~4.4 ppm (

-

-

Appearance: Off-white to pale yellow solid.[1] Darkening indicates oxidation of the amine.

Mechanistic Pathway (SnCl2)

The following diagram illustrates the selective reduction pathway, highlighting the avoidance of the hydrogenolysis route.

Figure 2: Step-wise reduction mechanism via SnCl2 vs. the competing hydrogenolysis pathway.

References

-

Bellamy, F. D., & Ou, K. (1984).[6][7] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[7] Tetrahedron Letters, 25(8), 839–842.[7] [7]

- Core Reference: Establishes the protocol for reduction retaining sensitive groups like halides.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Standard Protocol: Provides the foundational methodologies for metal/acid reductions.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

- Sahgal, R. K., & Agarwal, R. (2010). Synthesis of Dendrimers. International Journal of Pharma and Bio Sciences.

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

Application Note & Detailed Protocols: Synthesis of C2-Symmetric Chiral Ligands from Nitro-m-xylylene Dibromide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of C2-Symmetry in Chiral Ligand Design

In the realm of asymmetric catalysis, the architectural elegance of C2-symmetric chiral ligands has been a cornerstone of achieving high enantioselectivity in a vast array of chemical transformations.[1] The presence of a C2 rotational axis of symmetry in these ligands significantly simplifies the diastereomeric transition states, thereby enhancing the stereochemical outcome of a reaction.[1] This structural feature has been successfully incorporated into privileged ligand families such as bis(oxazolines) (BOX), which are renowned for their versatility in coordinating with various metals to catalyze reactions including Diels-Alder, Michael additions, and aldol reactions.[2][3]

This application note provides a comprehensive guide to a robust and modular synthetic route for a C2-symmetric chiral bis(oxazoline) ligand, commencing from the readily available starting material, nitro-m-xylylene dibromide. The strategy hinges on three key transformations: the formation of a dinitrile, the construction of the chiral bis(oxazoline) moiety, and the reduction of the nitro group to a versatile amine functionality. The resulting ligand is not only a powerful tool for asymmetric catalysis in its own right but also serves as a platform for further derivatization through its newly introduced amino group.

Synthetic Strategy Overview

The overall synthetic pathway is a three-step process designed for efficiency and modularity. The initial step involves a nucleophilic substitution to install the nitrile functionalities, which are the precursors to the oxazoline rings. The second step introduces chirality through the condensation with a commercially available chiral amino alcohol. The final step is a chemoselective reduction of the nitro group, yielding the target C2-symmetric ligand.

Figure 1: Overall synthetic workflow from nitro-m-xylylene dibromide to the final C2-symmetric amino-substituted bis(oxazoline) ligand.

PART 1: Detailed Experimental Protocols

Step 1: Synthesis of 1,3-Bis(cyanomethyl)-5-nitrobenzene (Intermediate 1)

This initial step involves a standard nucleophilic substitution reaction where the bromide leaving groups of nitro-m-xylylene dibromide are displaced by cyanide ions. The choice of a polar aprotic solvent like DMSO is crucial for solvating the cyanide salt and promoting a favorable SN2 reaction pathway.

Protocol:

-

Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, dissolve sodium cyanide (NaCN) (2.5 g, 51 mmol, 2.2 eq) in 50 mL of dimethyl sulfoxide (DMSO). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Reaction Setup: To the stirred NaCN solution, add a solution of 1-nitro-3,5-bis(bromomethyl)benzene (nitro-m-xylylene dibromide) (7.0 g, 23 mmol, 1.0 eq) in 20 mL of DMSO dropwise over 30 minutes. An exotherm may be observed; maintain the reaction temperature below 40°C using a water bath if necessary.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent system).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water (3 x 50 mL). Recrystallize the crude product from ethanol to afford 1,3-bis(cyanomethyl)-5-nitrobenzene as a pale yellow solid. Dry the product under vacuum.

Quantitative Data Summary (Table 1):

| Parameter | Value |

| Starting Material | 7.0 g (23 mmol) |

| Sodium Cyanide | 2.5 g (51 mmol) |

| Solvent (DMSO) | 70 mL |

| Reaction Temperature | 60°C |

| Reaction Time | 4 hours |

| Typical Yield | 85-95% |

Step 2: Synthesis of C2-Symmetric Nitro-Substituted Bis(oxazoline) Ligand (Intermediate 2)

This key step establishes the C2-symmetry and introduces the chiral centers. The reaction is a zinc-catalyzed condensation of the dinitrile with a chiral β-amino alcohol.[4] Zinc triflate is an effective Lewis acid catalyst for this transformation, promoting the cyclization to form the oxazoline rings.[4] The choice of the chiral amino alcohol determines the stereochemical environment of the final ligand. For this protocol, we will use (S)-valinol as a representative example.

Protocol:

-

Reaction Setup: In a flame-dried 100 mL Schlenk flask under an inert atmosphere (nitrogen or argon), add 1,3-bis(cyanomethyl)-5-nitrobenzene (Intermediate 1) (4.0 g, 19.7 mmol, 1.0 eq), (S)-valinol (4.48 g, 43.4 mmol, 2.2 eq), and zinc triflate (Zn(OTf)2) (718 mg, 1.97 mmol, 0.1 eq).

-

Solvent Addition: Add 40 mL of anhydrous toluene to the flask via syringe.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24-48 hours. The reaction should be monitored by TLC or ¹H NMR for the disappearance of the dinitrile starting material.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the toluene.

-

Purification: Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the pure C2-symmetric nitro-substituted bis(oxazoline) ligand as a solid.

Quantitative Data Summary (Table 2):

| Parameter | Value |

| Intermediate 1 | 4.0 g (19.7 mmol) |

| (S)-Valinol | 4.48 g (43.4 mmol) |

| Zinc Triflate | 718 mg (1.97 mmol) |

| Solvent (Toluene) | 40 mL |

| Reaction Temperature | Reflux (~110°C) |

| Reaction Time | 24-48 hours |

| Typical Yield | 75-85% |

Step 3: Reduction of the Nitro Group to an Amine (Final Product)

The final step is the reduction of the aromatic nitro group to a primary amine. While catalytic hydrogenation is a clean and efficient method, reduction using tin(II) chloride in an acidic medium is a robust and widely used laboratory-scale procedure that is tolerant of many functional groups.[5][6]

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, suspend the C2-symmetric nitro-substituted bis(oxazoline) ligand (Intermediate 2) (5.0 g, 13.4 mmol, 1.0 eq) in 100 mL of ethanol.

-

Reagent Addition: To this suspension, add tin(II) chloride dihydrate (SnCl2·2H2O) (15.1 g, 67.0 mmol, 5.0 eq).

-

Reaction Execution: Heat the mixture to reflux (approximately 78°C) and stir vigorously for 6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully add a 3 M aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH > 10) to precipitate tin salts. Caution: The initial neutralization is exothermic.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

-

Purification: The product can be purified by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent streaking, e.g., 95:4:1 hexane:ethyl acetate:triethylamine) to afford the final C2-symmetric amino-substituted bis(oxazoline) ligand.

Quantitative Data Summary (Table 3):

| Parameter | Value |

| Intermediate 2 | 5.0 g (13.4 mmol) |

| SnCl2·2H2O | 15.1 g (67.0 mmol) |

| Solvent (Ethanol) | 100 mL |

| Reaction Temperature | Reflux (~78°C) |

| Reaction Time | 6 hours |

| Typical Yield | 80-90% |

Visualization of the C2-Symmetric Ligand

The C2 rotational symmetry of the final product is a key feature for its application in asymmetric catalysis. The following diagram illustrates this symmetry element.

Figure 2: Representation of the C2 rotational symmetry axis in the final bis(oxazoline) ligand.

Applications in Asymmetric Catalysis

The synthesized C2-symmetric amino-substituted bis(oxazoline) ligand is a valuable asset for asymmetric catalysis. In complex with various metal ions (e.g., Cu(II), Zn(II), Fe(II)), it can catalyze a wide range of enantioselective reactions, including:

-

Diels-Alder Reactions: Catalyzing the cycloaddition between dienes and dienophiles to produce chiral cyclohexene derivatives.[2]

-

Mukaiyama Aldol Reactions: Facilitating the enantioselective addition of silyl enol ethers to aldehydes.[7]

-

Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[3]

-

Aziridination Reactions: Enabling the synthesis of chiral aziridines from olefins.[2]

The presence of the amino group on the aromatic backbone offers a unique opportunity for further modification. This functionality can be used to immobilize the ligand on a solid support, to tune its electronic properties, or to introduce additional coordinating groups, thereby expanding its catalytic scope.

References

-

Pfalz, A. (1996). Design of Chiral Ligands for Asymmetric Catalysis: from C₂-. Symmetric Semicorrins and Bisoxazolines to Non-symmetric Phosphinooxazo- lines. Acta Chemica Scandinavica, 50, 189-194. [Link]

-

Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. [Link]

-

De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. SYNLETT, 2004(10), 1835-1837. [Link]

-

Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis (oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]

-

Evans, D. A., Murry, J. A., & Kozlowski, M. C. (1996). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of the Catalytic Enantioselective Aldol Additions of Enolsilanes to Pyruvate Esters. Journal of the American Chemical Society, 118(25), 5814-5815. [Link]

-

Kałuża, Z., Ćwiek, R., Dygas, M., & Kalicki, P. (2006). Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone. SYNLETT, 2006(12), 1883-1886. [Link]

-

Bolm, C., & Hildebrand, J. P. (1999). Iron-Catalyzed Asymmetric Reactions. In Catalytic Asymmetric Synthesis (pp. 311-325). Wiley-VCH. [Link]

-

Pu, L. (1998). 1, 1′-Binaphthyl-based chiral ligands in asymmetric synthesis. Chemical Reviews, 98(7), 2405-2494. [Link]

-

Johnson, J. S., & Evans, D. A. (2000). Chiral bis (oxazoline) copper (II) complexes: versatile catalysts for enantioselective cycloaddition, aldol, Michael, and carbonyl ene reactions. Accounts of Chemical Research, 33(6), 325-335. [Link]

-

Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons. [Link]

-

Wikipedia. (2023). C2-symmetric ligands. [Link]

Sources

- 1. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]

- 2. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Bis(bromomethyl)-5-nitrobenzene

Welcome to the technical support center for the purification of 1,3-bis(bromomethyl)-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet challenging, chemical intermediate. Here, we will address common issues encountered during its purification, providing in-depth, field-proven insights and step-by-step protocols to help you achieve the desired purity for your downstream applications.

I. Understanding the Compound and Its Challenges

This compound is a highly reactive dielectrophile due to the presence of two bromomethyl groups and an electron-withdrawing nitro group on the benzene ring.[1] This reactivity is advantageous for synthetic transformations but also presents challenges during purification. The compound can be sensitive to certain conditions, and its synthesis often yields impurities that can be difficult to separate.

Common Impurities May Include:

-

Starting Materials: Unreacted 1,3,5-trimethylbenzene (mesitylene) or its partially brominated or nitrated precursors.

-

Side-Products: Mono-brominated species (e.g., 1-(bromomethyl)-3,5-dimethyl-2-nitrobenzene), over-brominated products (e.g., 1,3,5-tris(bromomethyl)benzene), or isomers with the nitro group at a different position.[2][3]

-

Decomposition Products: Hydrolysis of the bromomethyl groups to alcohols or formation of ethers if alcoholic solvents are used at elevated temperatures.

II. Troubleshooting and FAQs

This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.

Frequently Asked Questions

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly employed methods are recrystallization and column chromatography over silica gel. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for removing small amounts of impurities from a solid product, while column chromatography is more effective for separating complex mixtures or removing impurities with similar solubility to the desired product.[4]

Q2: My crude product is an oil or a sticky solid. How should I proceed?

A2: Oiling out during purification is a common issue, especially when the crude product contains a high concentration of impurities.[5]

-

Initial Wash: Begin by washing the crude material with a non-polar solvent like hexanes or petroleum ether. This can help remove less polar impurities and may induce solidification of your product.

-

Solvent Selection for Recrystallization: If the product remains oily, carefully select a recrystallization solvent. A mixed solvent system is often beneficial. For instance, dissolve the crude product in a small amount of a "good" solvent where it is highly soluble (like ethyl acetate or chloroform) and then slowly add a "bad" solvent where it is less soluble (like hexanes) until the solution becomes cloudy.[5][6] Gentle heating should redissolve the oil, and slow cooling can promote crystal formation.

Q3: I'm observing significant product loss during recrystallization. What can I do to improve the yield?

A3: Low recovery during recrystallization is often due to using too much solvent or cooling the solution too quickly.

-

Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]

-

Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Rapid cooling in an ice bath can trap impurities and lead to the precipitation of more soluble components.[4][7]

-

Mother Liquor Analysis: After filtration, you can concentrate the mother liquor and analyze it by TLC to see if a significant amount of product remains. A second recrystallization of the material from the mother liquor may be warranted.

Q4: During column chromatography, my product is not separating well from an impurity. What are my options?

A4: Poor separation on a silica gel column can be addressed by several strategies.

-

Optimize the Mobile Phase: The polarity of the eluent is critical. If the separation is poor, try a less polar solvent system to increase the retention time of your compounds on the column, which can improve resolution.[8] Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also be very effective.[9]

-

Sample Loading: Ensure you are loading the sample onto the column in a concentrated band. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, adsorb it onto a small amount of silica gel, and then load the dried silica onto the column.[4]

-

Column Dimensions: Using a longer, thinner column can improve separation efficiency.[8]

Q5: How can I confirm the purity of my final product?

A5: Several analytical techniques can be used to assess the purity of this compound.

-

Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified product should appear as a single spot.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for confirming the structure and assessing the purity of your compound. The spectrum of pure this compound should show characteristic peaks for the aromatic and benzylic protons.

-

Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.[4]

III. Detailed Purification Protocols

Protocol 1: Recrystallization

This protocol is ideal for purifying crude this compound that is mostly solid and contains minor impurities.

Materials:

-

Crude this compound

-

Erlenmeyer flask

-

Hot plate

-

Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes)

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.[5]

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.[]

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.[4]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[4]

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography

This method is recommended for separating complex mixtures or when recrystallization fails to provide a product of sufficient purity.

Materials:

-

Crude this compound

-

Silica gel (for flash chromatography)

-

Chromatography column

-

Mobile phase (e.g., a mixture of hexanes and ethyl acetate)

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Mobile Phase Selection: Use TLC to determine an appropriate mobile phase. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.

-

Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.[9]

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.[4]

-

Elution: Add the mobile phase to the top of the column and begin collecting fractions.

-

Fraction Analysis: Monitor the elution of the compound by TLC analysis of the collected fractions.[10]

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[4]

IV. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Caption: Decision workflow for purification of this compound.

V. Quantitative Data Summary

| Purification Method | Recommended Solvents/Mobile Phase | Key Considerations |

| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate/Hexanes | Use minimal hot solvent; cool slowly to maximize yield and purity.[4] |

| Column Chromatography | Hexanes/Ethyl Acetate (e.g., 9:1 to 4:1 gradient) | Aim for an Rf of 0.2-0.4 on TLC for good separation.[8] |

VI. References

-

Synthesis of 1. (n.d.). CrystEngComm. Retrieved February 25, 2026, from

-

Dry silica gel (84 g) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 25, 2026, from

-

Technical Support Center: Overcoming Challenges in the Bromination of 3-Aminoquinoline. (n.d.). Benchchem. Retrieved February 25, 2026, from

-

Solvent selection for effective recrystallization of nitroaromatic compounds. (n.d.). Benchchem. Retrieved February 25, 2026, from

-

Suzuki purification problem. (2018, November 5). Reddit. Retrieved February 25, 2026, from

-

Preparation of 1,3-bis(dibromomethyl)benzene. (n.d.). PrepChem.com. Retrieved February 25, 2026, from

-

Workup: Bromine or Iodine. (n.d.). University of Rochester Department of Chemistry. Retrieved February 25, 2026, from

-

This compound. (n.d.). Fluorochem. Retrieved February 25, 2026, from

-

This compound. (2025, July 16). ChemicalBook. Retrieved February 25, 2026, from

-

1,3-Bis(bromomethyl)-5-methylbenzene. (n.d.). LGC Standards. Retrieved February 25, 2026, from

-

nitrobenzene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 25, 2026, from

-

Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual. Retrieved February 25, 2026, from

-

Column Chromatography. (n.d.). Magritek. Retrieved February 25, 2026, from

-

Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. Retrieved February 25, 2026, from

-

Process for the preparation and purification of nitroaromatics. (n.d.). Google Patents. Retrieved February 25, 2026, from

-

Trouble with NBS bromination. (2019, September 12). Reddit. Retrieved February 25, 2026, from

-

Recrystallization Techniques. (n.d.). BOC Sciences. Retrieved February 25, 2026, from

-

Bromination of other aromatic substrates. (n.d.). ResearchGate. Retrieved February 25, 2026, from

-

1,3-Bis(bromomethyl)benzene. (2018, May 16). SIELC Technologies. Retrieved February 25, 2026, from

-

benzene, 1,3,5-tris(bromomethyl)-. (n.d.). NIST WebBook. Retrieved February 25, 2026, from

-

Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved February 25, 2026, from

-

Benzene, 1,3,5-tribromo - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 25, 2026, from

-

1,3-Bis(bromomethyl)-5-methylbenzene. (n.d.). Benchchem. Retrieved February 25, 2026, from

-

Synthesis and Characterization of Bemotrizinol Impurities. (2025, August 26). Orbital: The Electronic Journal of Chemistry. Retrieved February 25, 2026, from

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved February 25, 2026, from

-

Technical Support Center: Purification of 2-(Bromomethyl)-3-phenylquinoxaline and its Derivatives. (n.d.). Benchchem. Retrieved February 25, 2026, from

Sources

- 1. 1,3-Bis(bromomethyl)-5-methylbenzene | 19294-04-3 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benzene, 1,3,5-tris(bromomethyl)- [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. youtube.com [youtube.com]

- 8. reddit.com [reddit.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. magritek.com [magritek.com]

Technical Support Center: Safe Handling of Lachrymatory Nitrobenzyl Bromide Compounds

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with lachrymatory nitrobenzyl bromide compounds. It is designed to serve as a comprehensive resource for troubleshooting common issues and ensuring safe laboratory practices.

Introduction to the Hazards of Nitrobenzyl Bromide Compounds

Nitrobenzyl bromides are versatile reagents in organic synthesis, frequently employed in the pharmaceutical and fine chemical industries.[1] However, their utility is matched by their significant hazard profile. These compounds are potent lachrymators, meaning they are tear-inducing agents that cause severe irritation to the eyes, mucous membranes, and respiratory tract.[2][3] The term "tear gas" is often used to describe the effect of these substances.[4] Beyond their lachrymatory effects, they are corrosive and can cause severe skin burns and eye damage upon contact.[1][5] Understanding and respecting these hazards is paramount for safe experimentation.

The lachrymatory and irritant properties of benzyl bromides and their derivatives are attributed to their reactivity towards biological nucleophiles. The benzylic carbon is electrophilic and readily undergoes S(_N)2 reactions with nucleophilic residues on proteins and enzymes, such as the sulfhydryl groups of cysteine. This alkylation can disrupt protein function and activate pain receptors, leading to the characteristic irritation and tearing.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with nitrobenzyl bromide compounds?

A1: The primary hazards are:

-

Lachrymatory Effects: Causes immediate and severe tearing, eye pain, and irritation.[2]

-

Corrosivity: Can cause severe burns to the skin and eyes.[5]

-

Respiratory Irritation: Inhalation of dust or vapors can lead to irritation and potential damage to the respiratory tract.[5]

-

Toxicity: Harmful if swallowed or absorbed through the skin.[1]

Q2: What is the difference in hazard between the ortho, meta, and para isomers?

A2: While all isomers are hazardous, their reactivity and, by extension, their irritant properties can differ. The position of the nitro group influences the electrophilicity of the benzylic carbon. Generally, ortho and para isomers may exhibit slightly different reactivity profiles compared to the meta isomer due to the electronic effects of the nitro group.[6] However, all isomers should be handled with the same high level of caution, as they are all potent lachrymators.

Q3: What Personal Protective Equipment (PPE) is mandatory when handling nitrobenzyl bromides?

A3: A comprehensive PPE strategy is crucial. The following should be considered the minimum requirement:

-

Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against both splashes and vapors.[7]

-

Gloves: Chemically resistant gloves are required. Double-gloving is recommended. Nitrile gloves may offer splash protection but should be changed immediately upon contamination. For more prolonged handling, heavier-duty gloves should be considered. Always consult a glove compatibility chart.

-

Body Protection: A flame-resistant lab coat, worn over clothing made of natural fibers, is necessary. An apron made of a chemically resistant material should be worn over the lab coat.

-

Respiratory Protection: Work should always be conducted in a certified chemical fume hood.[8] If there is a risk of exceeding exposure limits, a respirator may be necessary.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical splash goggles and face shield | Protects against direct splashes and irritating vapors. |

| Hand Protection | Double-layered, chemically resistant gloves | Prevents skin contact and absorption. |

| Body Protection | Flame-resistant lab coat and chemical apron | Protects skin from spills and splashes. |

| Respiratory | Certified chemical fume hood | Minimizes inhalation of harmful dust and vapors. |

Troubleshooting Guides

Scenario 1: Eye or Skin Exposure

Problem: Accidental contact with a nitrobenzyl bromide compound on the skin or in the eyes.

Troubleshooting Steps:

-

Immediate Action: The priority is to flush the affected area immediately and copiously with water.[1]

-

Eye Exposure:

-

Immediately use an eyewash station, holding the eyelids open, and flush for at least 15-20 minutes.[1]

-

Remove contact lenses if present, but do not delay flushing.

-

Seek immediate medical attention.

-

-

Skin Exposure:

-

Remove all contaminated clothing while under a safety shower.

-

Wash the affected skin with soap and plenty of water for at least 15 minutes.[1]

-

Seek medical attention if irritation persists or if the contact area is large.

-

-

Reporting: Report the incident to your laboratory supervisor and follow all institutional reporting procedures.

Scenario 2: Minor Spill (less than 1g) in a Fume Hood

Problem: A small amount of solid nitrobenzyl bromide is spilled within the confines of a chemical fume hood.

Troubleshooting Steps:

-

Alert and Isolate: Alert nearby personnel and ensure the fume hood sash is kept at a safe working height.

-

Don Appropriate PPE: Ensure you are wearing the full complement of PPE as described above.

-

Decontamination:

-

Gently cover the spill with an absorbent material to prevent aerosolization.

-

Prepare a freshly made 5-10% aqueous solution of sodium bicarbonate or sodium thiosulfate.

-

Carefully add the neutralizing solution to the absorbent material, ensuring the spilled compound is thoroughly wetted. Allow to react for at least one hour. The bicarbonate will hydrolyze the benzyl bromide to the less hazardous benzyl alcohol.

-

Collect the neutralized material using a scoop or other appropriate tool and place it in a designated hazardous waste container.

-

-

Final Cleanup:

-

Wipe the spill area with the neutralizing solution, followed by a soap and water wash, and then a final water rinse.

-

Dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous waste.

-

Scenario 3: Unexpected Reaction Exotherm or Fuming

Problem: During a reaction, there is a sudden increase in temperature or the release of fumes.

Troubleshooting Steps:

-

Immediate Cooling: If safe to do so, immediately apply an ice bath to the reaction vessel to control the exotherm.

-

Ensure Containment: Lower the fume hood sash to the lowest practical position to contain any released fumes.

-

Alert Personnel: Inform others in the lab of the situation.

-

Do Not Panic: Most runaway reactions can be controlled with rapid cooling. If the reaction cannot be controlled, evacuate the immediate area and follow your institution's emergency procedures.

-

Quenching: Once the reaction is under control, a careful quenching procedure will be necessary. This typically involves the slow, portion-wise addition of a quenching agent (e.g., a cold, dilute solution of sodium bicarbonate or sodium thiosulfate) to the cooled reaction mixture.[9][10]

Experimental Protocols

Protocol 1: Decontamination of Glassware

-

Initial Rinse: In a fume hood, rinse the glassware with a small amount of an organic solvent in which the nitrobenzyl bromide is soluble (e.g., acetone or ethanol) to remove the bulk of the residue. Dispose of this solvent rinse as hazardous waste.

-

Neutralization Soak: Prepare a 5-10% solution of sodium bicarbonate in water. Fill the glassware with this solution and allow it to soak for at least 12 hours. This will hydrolyze the residual benzyl bromide.

-

Standard Cleaning: After the soak, dispose of the bicarbonate solution according to your institution's guidelines. The glassware can then be cleaned using standard laboratory detergents and brushes.[11][12]

-

Final Rinse: Thoroughly rinse the glassware with tap water, followed by a final rinse with deionized water.[12]

Protocol 2: Waste Disposal

-

Solid Waste: All solid waste contaminated with nitrobenzyl bromides (e.g., filter paper, absorbent materials, contaminated PPE) must be placed in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Organic solvents containing nitrobenzyl bromides should be collected in a designated, labeled hazardous waste container. Aqueous solutions from workups or cleaning should also be collected as hazardous waste unless they have been effectively neutralized and your institution's policies permit disposal down the drain.

-

Quenching of Reaction Mixtures: Before disposal, reactive mixtures should be carefully quenched as described in the troubleshooting section.

-

Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local and national regulations.[13][14]

Visualizations

Workflow for Handling a Minor Spill

Caption: Workflow for managing a minor nitrobenzyl bromide spill.

Decision Tree for Accidental Exposure

Caption: Decision tree for responding to accidental exposure.

References

-

Tear gas, formally known as a lachrymator a gent. sometimes. (n.d.). Retrieved from [Link]

- US4297519A - Process for the preparation of 2-nitrobenzaldehyde - Google Patents. (n.d.).

-

Preparation of 4-nitrobenzyl bromide. (n.d.). PrepChem.com. Retrieved from [Link]

-

4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011. (n.d.). PubChem. Retrieved from [Link]

- Prousek, J. (1983). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism.

-

Tear gas. (n.d.). In Wikipedia. Retrieved from [Link]

-

How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

-

o-NITROBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Quenching of Pyrophoric Materials. (2016, November 22). The Sarpong Group. Retrieved from [Link]

-

How does quenching work? : r/OrganicChemistry. (2024, August 2). Reddit. Retrieved from [Link]

-

PROCESS FOR PREPARING NITROBENZYL BROMIDES. (2018, June 22). European Patent Office. Retrieved from [Link]

- Patocka, J., & Kuca, K. (2015). IRRITANT COMPOUNDS: MILITARY RESPIRATORY IRRITANTS. PART I. LACRIMATORS. Military Medical Science Letters, 84(3), 128-139.

-

p-NITROBENZYL BROMIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department. Retrieved from [Link]

-

Material Safety Data Sheet - 4-Nitrobenzyl bromide, 99%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

4-Nitrobenzyl bromide - SAFETY DATA SHEET. (2025, September 5). Retrieved from [Link]

-

Chemical warfare agents. (n.d.). PMC - NIH. Retrieved from [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Management of Waste. (n.d.). In Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]

-

How To Run A Reaction: The Quench. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

-

How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

-

General Advice for the Cleaning of Glassware. (n.d.). DWK Life Sciences. Retrieved from [Link]

-

Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

-

Standard Guide for Disposal Of Laboratory Chemicals And Samples. (n.d.). P2 InfoHouse. Retrieved from [Link]

-

How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK. Retrieved from [Link]

-

How To: Clean Glassware. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

-

Laboratory cleaning. (n.d.). Carlo Erba Reagenti. Retrieved from [Link]

-

How to Clean Laboratory Glassware: A Comprehensive Guide. (2024, December 30). Lab Manager. Retrieved from [Link]

-

Chemical Synthesis Safety Tips To Practice in the Lab. (2024, July 11). Moravek. Retrieved from [Link]

-

The P-Nitrobenzyl System. IV. Base-Induced Transformations In P-Nitrobenzyl Chloride, Bromide, Iodide, Tosylate, And Sulfonium S. (2023, June 26). Scholars' Mine. Retrieved from [Link]

-

What is the reactions products of NBS and sodium thiosulfate in water? : r/chemistry. (2023, June 14). Reddit. Retrieved from [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

- EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents. (2020, January 1).

-

Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]

-

Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). Retrieved from [Link]

-

The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (2019, August 18). PMC. Retrieved from [Link]

-

Chapter 1 Safety Tips in Chemistry Experiments and Practical Exercises. (n.d.). Kumamoto University. Retrieved from [Link]

-

What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022, October 26). Quora. Retrieved from [Link]

-

An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Retrieved from [Link]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. Tear gas - Wikipedia [en.wikipedia.org]

- 3. Chemical warfare agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 5. 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]

- 8. moravek.com [moravek.com]

- 9. How To Run A Reaction [chem.rochester.edu]

- 10. kgroup.du.edu [kgroup.du.edu]

- 11. How To [chem.rochester.edu]

- 12. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]

- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]

- 14. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]

Technical Support Center: Enhancing Macrocyclization Yields with High Dilution Techniques

Welcome to the Technical Support Center dedicated to the intricate art and science of macrocyclization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the challenges of synthesizing macrocyclic compounds, particularly peptides. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles at play, empowering you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis of macrocycles is a formidable task, primarily due to the entropic challenge of bringing two ends of a linear precursor together for cyclization, in direct competition with intermolecular polymerization.[1][2] High dilution techniques are a cornerstone strategy to favor the desired intramolecular reaction. This guide will delve into the practical application of these techniques, address common pitfalls, and provide evidence-based solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when approaching high-dilution macrocyclization.

Q1: What is the fundamental principle behind using high dilution for macrocyclization?

The high dilution principle is a kinetic strategy to favor intramolecular reactions over intermolecular reactions.[3] A macrocyclization is a unimolecular process (the rate depends on the concentration of the linear precursor), whereas polymerization is a bimolecular process (the rate depends on the concentration of two precursor molecules). By significantly lowering the concentration of the linear precursor, the probability of two molecules encountering each other is drastically reduced, thus suppressing the formation of dimers and higher-order oligomers.[3][4]

Q2: What is "pseudo-dilution" and how does it differ from traditional high dilution?

Pseudo-dilution achieves the effect of high dilution without requiring vast volumes of solvent. This is typically accomplished in two ways:

-

Slow Addition: The linear precursor is added slowly to the reaction vessel, often using a syringe pump. This maintains a very low instantaneous concentration of the precursor in the reaction mixture, ensuring that each molecule has a higher probability of cyclizing before it encounters another precursor molecule.[4][5]

-

Solid-Phase Synthesis (On-Resin Cyclization): By anchoring the linear peptide to a solid support (resin), the individual peptide chains are physically isolated from each other.[6] This spatial separation mimics a highly dilute environment, promoting intramolecular cyclization.[6]

Q3: What are the typical concentration ranges for high-dilution macrocyclization?

For solution-phase macrocyclization, typical concentrations are in the low millimolar (mM) range, generally between 0.1 and 5 mM.[4][7] The optimal concentration is highly dependent on the specific substrate, its conformational flexibility, and the reaction conditions.

Q4: How do I choose between solution-phase and on-resin cyclization?

The choice depends on several factors, including the peptide sequence, solubility, and the desired scale of the synthesis.

| Feature | Solution-Phase Cyclization | On-Resin Cyclization |

| Advantages | More traditional and widely applicable. Easier to monitor reaction kinetics. Can be scaled up more readily. | Benefits from the "pseudo-dilution" effect, often leading to higher yields of the monomeric cyclic product.[6] Simplified purification as excess reagents are washed away.[8] |

| Disadvantages | Prone to aggregation and oligomerization, especially at higher concentrations. Requires large solvent volumes for high dilution. Purification can be more complex. | The peptide is attached to a solid support, which can sometimes lead to incomplete reactions or side reactions. Requires careful selection of the resin and linker.[8] |

Q5: My linear peptide is poorly soluble. How can I perform a high-dilution cyclization?

Poor solubility is a common hurdle. Here are a few strategies:

-

Solvent Screening: Experiment with different solvents or solvent mixtures to find one that effectively dissolves your peptide. Common solvents for peptide cyclization include DMF, NMP, and DCM.[7]

-

Chaotropic Agents: For peptides prone to aggregation, the addition of chaotropic agents like guanidinium chloride can help disrupt intermolecular hydrogen bonding and improve solubility.[7]

-

Solubilizing Tags: Temporarily attaching a solubilizing tag, such as a polyethylene glycol (PEG) chain, can enhance solubility during synthesis and cyclization. This tag is then cleaved after the macrocycle is formed.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth, question-and-answer-style guide to specific problems you might encounter during your macrocyclization experiments.

Issue 1: Low Yield of the Desired Macrocycle with Significant Oligomer Formation

Q: I'm getting very little of my desired cyclic monomer and a lot of dimers and trimers. What's going wrong?

This is the classic sign that intermolecular reactions are outcompeting your desired intramolecular cyclization. The causality lies in the concentration of your linear precursor being too high.

Solutions:

-